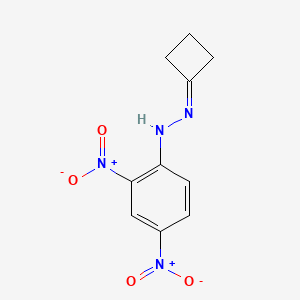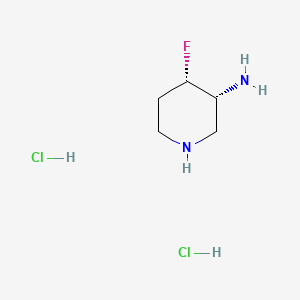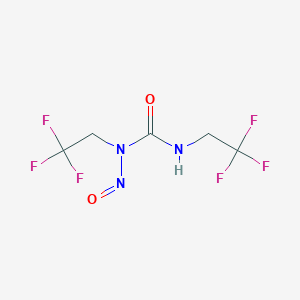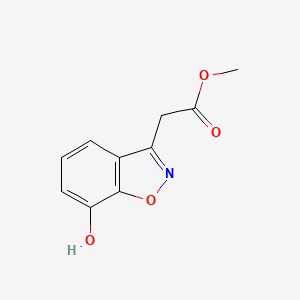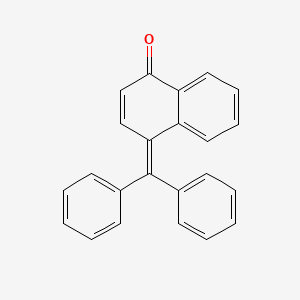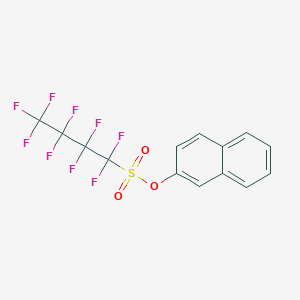
Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a chemical compound that features a naphthalene ring bonded to a nonafluorobutane sulfonate group. This compound is notable for its unique combination of aromatic and perfluorinated alkyl groups, which impart distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the reaction of naphthalene derivatives with nonafluorobutanesulfonyl fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
On an industrial scale, the production of nonafluorobutanesulfonyl fluoride, a key precursor, is achieved through the electrochemical fluorination of sulfolane. This process involves the anodic fluorination of sulfolane in the presence of hydrogen fluoride .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols, forming new sulfonate esters or sulfonamides.
Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products
Nucleophilic Substitution: Products include various sulfonate esters and sulfonamides.
Electrophilic Aromatic Substitution: Products include nitro-naphthalenes and sulfonated naphthalenes.
Applications De Recherche Scientifique
Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings.
Mécanisme D'action
The mechanism of action of Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the compound, making it reactive towards nucleophiles. This property is exploited in various synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonafluorobutanesulfonyl Fluoride: A precursor used in the synthesis of Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate.
Trifluoromethanesulfonate (Triflate): Another sulfonate ester with similar reactivity but different physical properties due to the shorter perfluorinated chain.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a long perfluorinated alkyl chain. This structure imparts distinct hydrophobic and lipophilic properties, making it useful in applications where such characteristics are desired .
Propriétés
Numéro CAS |
42096-34-4 |
|---|---|
Formule moléculaire |
C14H7F9O3S |
Poids moléculaire |
426.26 g/mol |
Nom IUPAC |
naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C14H7F9O3S/c15-11(16,13(19,20)21)12(17,18)14(22,23)27(24,25)26-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
Clé InChI |
KMMOTZOITJADNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



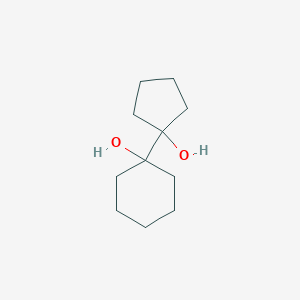

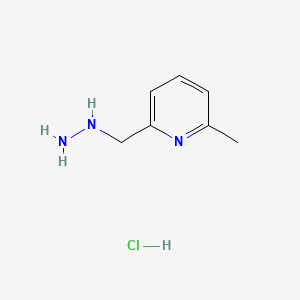
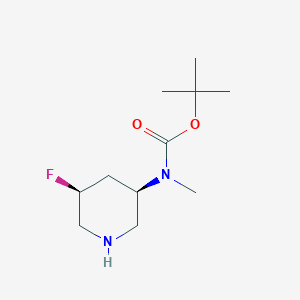
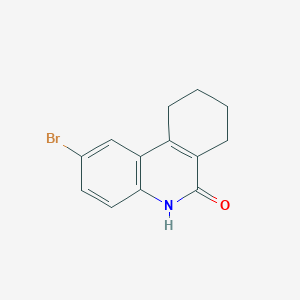
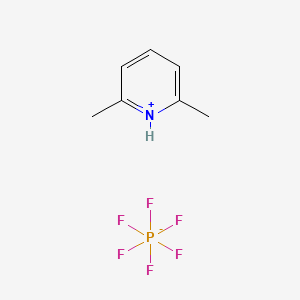
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
